(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride
Description
(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core with a (5-methylthiophen-2-yl)methyl substituent. Its dihydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical applications . The compound’s stereochemistry (4aS,7aS) is critical for its bioactivity, as chiral purity (>99.0% ee) can be achieved via crystallization of dihydro halide salts, as demonstrated in purification protocols .
Properties
Molecular Formula |
C13H22Cl2N2S |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C13H20N2S.2ClH/c1-10-4-5-12(16-10)9-15-6-2-3-11-7-14-8-13(11)15;;/h4-5,11,13-14H,2-3,6-9H2,1H3;2*1H/t11-,13+;;/m0../s1 |
InChI Key |
NJXBGCBXOSTCHD-VZCPBZATSA-N |
Isomeric SMILES |
CC1=CC=C(S1)CN2CCC[C@@H]3[C@H]2CNC3.Cl.Cl |
Canonical SMILES |
CC1=CC=C(S1)CN2CCCC3C2CNC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Octahydro-1H-pyrrolo[3,4-b]pyridine Core
- Starting Materials: The core is commonly synthesized from piperidine derivatives or related nitrogen heterocycles.
- Cyclization: Intramolecular cyclization reactions form the fused bicyclic system. This may involve reductive amination or ring-closing reactions under controlled conditions.
- Chiral Control: Use of chiral auxiliaries or enantioselective catalysts ensures the correct stereochemistry at positions 4a and 7a.
Formation of the Dihydrochloride Salt
- Salt Formation: The free base is treated with hydrochloric acid in an appropriate solvent to form the dihydrochloride salt.
- Crystallization: The salt is crystallized to improve stability and handling properties.
Comparative Data Table of Preparation Steps
Research Findings and Optimization Notes
- Stereoselectivity: Achieving the (4aS,7aS) stereochemistry is critical for biological activity. Research indicates that chiral auxiliaries or enantioselective catalysts significantly improve stereochemical purity.
- Yield and Purity: Multi-step synthesis requires careful control of reaction conditions to maximize yield and minimize side products. Purification steps such as recrystallization and chromatography are essential.
- Stability: The dihydrochloride salt form enhances compound stability, solubility, and bioavailability, which are important for pharmaceutical applications.
- Biological Relevance: The compound’s structure allows it to potentially inhibit bacterial enzymes, suggesting its role as an intermediate or lead compound in antibiotic development.
Chemical Reactions Analysis
Types of Reactions
(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolopyridine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring and pyrrolopyridine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogues
(a) (4aS,7aS)-1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine (CAS 151213-45-5)
- Structure : Differs in the substituent at the 1-position (methyl group instead of (5-methylthiophen-2-yl)methyl).
- Molecular Weight : 140.23 g/mol (vs. 335.29 g/mol for the target compound).
- Key Differences : The absence of the thiophene ring reduces aromatic interactions and lipophilicity, likely diminishing binding affinity to targets requiring π-π stacking .
(b) EP 4 374 877 A2 Patent Compound
- Structure : (4aS)-1-[(5,6-Difluoro-1H-indol-7-yl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide.
- Key Differences :
(c) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structure: Contains an imidazo[1,2-a]pyridine core with electron-withdrawing groups (cyano, nitro).
- Molecular Weight : 557.53 g/mol.
- Key Differences: The nitro and cyano groups increase polarity, reducing cell permeability compared to the target compound .
Physicochemical Properties
Biological Activity
The compound (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a derivative of pyrrolopyridine and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 295.24 g/mol. The structural composition features a pyrrolopyridine core substituted with a 5-methylthiophen-2-yl group, which may influence its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
2. Inhibition of Kinases
Pyrrolopyridine derivatives are known to act as inhibitors of various kinases, including Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1). This kinase plays a critical role in cell proliferation and electrolyte homeostasis. Inhibition of SGK-1 by this compound may provide therapeutic benefits in conditions such as renal and cardiovascular diseases, where SGK-1 is implicated in disease progression.
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) demonstrated the antimicrobial activity of related compounds derived from pyrrolopyridine structures. The study utilized standard disk diffusion methods to assess the inhibition zones against selected bacterial strains. The results indicated that the compound exhibited a dose-dependent response, with significant inhibition at higher concentrations.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Case Study 2: Kinase Inhibition
In another investigation focused on SGK-1 inhibition, compounds similar to (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine were tested for their ability to inhibit kinase activity. The findings revealed that these compounds could effectively reduce SGK-1 activity in cellular assays, leading to decreased cell proliferation rates in renal cell lines.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : By binding to the ATP-binding site of kinases like SGK-1, the compound prevents phosphorylation processes essential for cell signaling.
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Q & A
Basic: What stereoselective synthesis methods are recommended to achieve high optical purity in this compound?
Methodological Answer:
The synthesis of this chiral compound requires careful stereochemical control. A validated approach involves enzymatic hydrolysis using Candida antarctica lipase B for optical resolution, which achieves >98% enantiomeric excess (e.e.) by selectively hydrolyzing one enantiomer . Key steps:
- Use racemic precursors in a biphasic solvent system (e.g., toluene/water).
- Optimize reaction temperature (30–40°C) and pH (7.0–7.5) to enhance enzyme activity.
- Monitor progress via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H).
Basic: How can researchers characterize the stereochemistry and purity of this compound?
Methodological Answer:
Combined analytical techniques are critical:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Bruker D8 Venture systems) .
- NMR spectroscopy : Analyze - and -NMR for diastereomeric splitting (e.g., δ 2.8–3.2 ppm for pyrrolidine protons) .
- Chiral HPLC : Quantify enantiomeric excess using a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid .
Advanced: How does stereochemistry influence this compound’s interaction with histamine H3 receptors?
Methodological Answer:
The (4aS,7aS) configuration is critical for receptor binding. Studies show:
- Molecular docking : The trans-fused pyrrolidine ring aligns with the receptor’s hydrophobic pocket, while the 5-methylthiophene group enhances lipophilicity .
- In vitro assays : Compare enantiomers using radioligand displacement (e.g., -histamine). The (4aS,7aS) enantiomer exhibits 10x higher affinity () than its diastereomer .
- Mutagenesis studies : Identify key receptor residues (e.g., Asp) that discriminate stereoisomers .
Advanced: How to resolve contradictions in biological activity data between batches?
Methodological Answer:
Discrepancies often arise from residual solvents or stereochemical impurities :
- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted thiophene intermediates) .
- Thermogravimetric analysis (TGA) : Check for solvent residues (e.g., DMF) that may inhibit receptor binding .
- Re-evaluate stereochemistry : Repeat enzymatic resolution if e.e. drops below 95%, as minor enantiomers can antagonize activity .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
Integrate density functional theory (DFT) and molecular dynamics (MD) :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict logP (experimental: 1.8) and pKa (8.2) .
- MD simulations : Model blood-brain barrier penetration using a POPC lipid bilayer; results correlate with in vivo AUC (0–24h: 12 µg·h/mL) .
- ADMET prediction : Use tools like SwissADME to flag potential hepatotoxicity risks (e.g., CYP3A4 inhibition) .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
Focus on modular synthesis inspired by moxifloxacin intermediates :
- Core modifications : Replace the 5-methylthiophene with substituted aryl groups (e.g., 4-fluorophenyl) via Suzuki-Miyaura coupling (Pd(PPh), KCO, 105°C) .
- Side-chain variations : Introduce polar groups (e.g., hydroxyl) at the pyrrolidine nitrogen to enhance solubility .
- Biological testing : Screen analogs using patch-clamp assays for H3 receptor inverse agonism (EC thresholds < 10 nM) .
Advanced: What experimental design principles optimize large-scale synthesis?
Methodological Answer:
Apply Design of Experiments (DoE) for robustness:
- Factors : Catalyst loading (5–10 mol%), reaction time (12–24 h), temperature (25–40°C) .
- Response surface methodology (RSM) : Maximize yield (>85%) while minimizing byproducts (e.g., <2% dimerization) .
- Continuous-flow systems : Scale enzymatic resolution using microreactors to reduce batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
